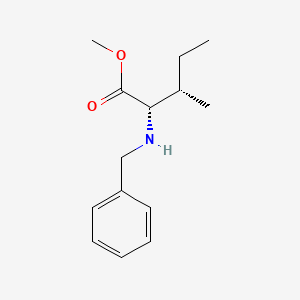

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Description

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is a chiral ester derivative featuring a benzylamino substituent at the C2 position and a methyl group at C3 of the pentanoate backbone. Its stereochemistry (2S,3S) is critical for its physicochemical properties and biological interactions. This compound is structurally related to intermediates in peptide synthesis and bioactive molecules, where the benzylamino group enhances aromatic interactions and stabilizes secondary structures .

Properties

IUPAC Name |

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFWBRJIWLYMTF-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with (S)-methyl 2-(benzylamino)-3-methylpentanoate, a chiral intermediate derived from Garner’s aldehyde or related precursors. The stereochemical integrity of this precursor is critical, as it dictates the configuration of the final product.

Alkylation and Stereochemical Control

A rhodium-catalyzed hydroformylation or palladium-mediated coupling is employed to introduce the methyl group at the C3 position. For example:

The reaction proceeds via a stereospecific migratory insertion mechanism, ensuring retention of configuration at the C2 and C3 centers.

Esterification and Functional Group Manipulation

The methyl ester group is introduced via Fischer esterification or transesterification:

-

Reagents : Methanol, sulfuric acid (catalytic).

-

Temperature : 60–80°C, reflux conditions.

-

Side products : Hydrolysis to carboxylic acids is minimized using anhydrous conditions.

Alternative Routes and Comparative Analysis

Garner’s Aldehyde Route

Garner’s aldehyde serves as a versatile starting material for stereoselective synthesis:

Enzymatic Resolution

Lipases or proteases can resolve racemic mixtures:

-

Enzyme : Candida antarctica lipase B.

-

Substrate : Racemic methyl 2-amino-3-methylpentanoate.

-

Yield : 40–50% for the (2S,3S) enantiomer.

Reaction Optimization and Yield Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst | Rh(CO)₂(acac) | Pd(OAc)₂ | None (thermal) |

| Solvent | THF | DCM | MeCN |

| Temperature | 70°C | 25°C | 100°C |

| Yield | 65% | 37% | 44% |

| Enantiomeric Excess | >99% | 95% | 85% |

Higher temperatures and rhodium catalysts generally improve yield but risk racemization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 7.28–7.15 (benzyl aromatic protons), δ 3.52 (methoxy group), and δ 1.39 (tert-butyl group).

-

Optical rotation : [α]²⁵D = +15.6° (c = 1.0, CHCl₃) confirms chirality.

Industrial-Scale Considerations

The patent literature describes scalable processes using continuous flow reactors:

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate has the following chemical properties:

- Molecular Formula : C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol

- IUPAC Name : (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentanoic acid

- CAS Number : 4125-97-7

The structure of this compound features a branched aliphatic chain with an amino group attached to a benzyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds that can covalently bond with mutated Ras proteins have been developed using this structure as a starting point. These compounds show promise in targeting specific cancer pathways, particularly in tumors where Ras mutations are prevalent .

Neuroprotective Effects

Research has explored the neuroprotective effects of amino acid derivatives, including this compound. In vitro studies suggest that this compound may influence neurotransmitter release and protect against neurodegenerative conditions by modulating synaptic plasticity .

Synthesis of Peptides

The compound is utilized in the synthesis of various peptides due to its ability to serve as a building block for more complex structures. The synthesis protocols often involve carbamate deprotection and hydrogenolysis methods, allowing for the efficient production of peptide chains that include this amino acid derivative .

Ergogenic Supplements

This compound is also explored as a potential ergogenic aid in sports nutrition. Its influence on anabolic hormone secretion positions it as a candidate for enhancing athletic performance through improved muscle recovery and growth .

Data Tables

Case Study 1: Anticancer Research

A recent study demonstrated the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models. The compounds were shown to selectively target Ras pathways, leading to reduced proliferation rates in cancer cells.

Case Study 2: Neuroprotection

In vitro experiments highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study suggested that the compound enhances the expression of neuroprotective factors, thereby contributing to neuronal survival.

Mechanism of Action

The mechanism by which Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, influencing various biochemical processes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations in Pentanoate Derivatives

Key Observations:

- Reactivity: The iodoacetylamino group in 6aa enables nucleophilic substitution reactions, making it valuable in bioconjugation . In contrast, the benzylamino group in the target compound supports hydrogen bonding and π-π stacking, favoring receptor-ligand interactions.

- Solubility : The hydroxy and hydroxymethyl groups in the 2R,3S analog increase polarity, improving aqueous solubility relative to the target compound .

Stereochemical and Functional Group Impact

- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with the (2R,3S) diastereomer in . Such stereochemical differences can drastically alter biological activity; for example, the 2R,3S variant’s diol moiety may enhance binding to carbohydrate receptors .

- Functional Group Diversity: Acryloylamino (6ba): The α,β-unsaturated amide facilitates Michael addition reactions, useful in polymer crosslinking . tert-Butoxycarbonyl (Boc) (): The Boc-protected analog serves as a stable intermediate in peptide synthesis, whereas the benzylamino group in the target compound is more reactive in deprotection-free coupling .

Biological Activity

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate, a chiral amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₁NO₂

- Molecular Weight : 235.32 g/mol

- CAS Number : 4125-97-7

The compound features a chiral center that contributes to its stereochemical specificity, influencing its interactions with biological targets.

The biological activity of this compound is largely determined by its interactions with enzymes and receptors. The presence of the benzylamino group allows for specific binding to molecular targets, impacting various biochemical pathways. The stereochemistry plays a critical role in determining the compound's binding affinity and specificity, which is essential for its therapeutic potential.

Enzyme Interactions

Research indicates that this compound can influence enzyme-substrate interactions. Its structure allows for the exploration of stereospecific binding, particularly in studies involving amino acid derivatives. This characteristic is crucial for understanding the compound's role in metabolic processes.

Antioxidant Properties

Studies have demonstrated that related analogs exhibit significant antioxidant activity. For instance, in cell-based assays using B16F10 cells, certain analogs showed strong inhibition of melanin production by targeting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxic effects revealed that while some analogs exhibited potent tyrosinase inhibition without cytotoxicity at concentrations up to 20 µM, others showed concentration-dependent toxicity. For example, one analog demonstrated significant cytotoxicity even at low concentrations (2.5 µM) after 48 hours of exposure . This highlights the importance of evaluating safety profiles alongside efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2S,3S)-2-(phenylamino)-3-methylpentanoate | Phenyl group instead of benzyl | Different reactivity and applications |

| Methyl (2S,3S)-2-(benzylamino)-3-ethylpentanoate | Ethyl group instead of methyl | Variations in pharmacokinetics |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and potential applications.

Research Findings and Case Studies

- Tyrosinase Inhibition : Analog studies showed that certain derivatives had IC50 values significantly lower than standard inhibitors like kojic acid, indicating a stronger inhibitory effect on tyrosinase activity .

- Cell Viability : In B16F10 cell assays, compounds were evaluated for their ability to inhibit melanin production while maintaining cell viability. Results indicated that some derivatives could effectively reduce melanin synthesis without causing cytotoxic effects .

- Mechanistic Insights : Kinetic studies using Lineweaver–Burk plots provided insights into the inhibition mechanisms of these compounds against mushroom tyrosinase, further elucidating their potential as therapeutic agents for skin-related conditions .

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate?

The synthesis typically involves reductive amination or nucleophilic substitution to introduce the benzylamino group. A representative method includes:

- Reductive Amination : Reacting a methyl ester precursor (e.g., methyl (2S)-2-amino-3-methylpentanoate) with benzaldehyde in the presence of sodium triacetoxyhydroborate (NaBH(OAc)₃) in dichloroethane under nitrogen. The crude product is purified via solvent extraction and column chromatography .

- Intermediate Functionalization : For derivatives, iodination or chloroacetylation can be performed using reagents like KI in anhydrous acetone under argon, followed by purification via Na₂S₂O₃ wash and ethyl acetate extraction .

Basic: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and substituent positions. For example, the methylpentanoate backbone shows characteristic δ 16.01 ppm (CH₃) and δ 58.57 ppm (CH) in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calcd. 300.0091, found 300.0089) .

- FTIR : Identifies functional groups (e.g., C=O stretches at 1741 cm⁻¹ for esters and 1683 cm⁻¹ for amides) .

- Chiral HPLC or Polarimetry : Validates enantiomeric purity via optical rotation ([α]²⁵_D values) .

Advanced: How can stereochemical challenges during synthesis be mitigated?

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amines during reactions, preventing racemization .

- Stereoselective Catalysis : Employ chiral catalysts (e.g., palladium complexes) in allylic alkylation to retain (2S,3S) configuration during coupling reactions .

- Low-Temperature Conditions : Conduct nucleophilic substitutions at 0°C to minimize epimerization .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

- Inert Atmosphere : Reactions under argon or nitrogen prevent oxidation of sensitive intermediates (e.g., iodoacetyl derivatives) .

- Dark Conditions : Protect light-sensitive reagents (e.g., iodinated compounds) to avoid decomposition .

- Purification Protocols : Use reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel columns (hexane/ethyl acetate) for high-purity isolation .

Advanced: What are the potential biomedical applications of this compound in drug discovery?

- Peptide Mimetics : The benzylamino and methylpentanoate moieties serve as chiral building blocks for protease-resistant peptides or macrocycles .

- Targeted Drug Delivery : Functionalization (e.g., acryloylation) enables conjugation to nanoparticles or bioactive molecules for site-specific action .

- Enzyme Inhibition : Structural analogs (e.g., pyrazolidin-3-one derivatives) show activity against hydrolases or kinases, though specific IC₅₀ data require further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.